

Application Notes & Protocols: Asymmetric Allylboration of Aldehydes using Tartrate-Modified Boronates

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Compound of Interest

Compound Name:	<i>Bis(diisopropyl-D-tartrate glycolato)diboron</i>
CAS No.:	480438-21-9
Cat. No.:	B1591068

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Introduction: The Power of Chiral Allylboronates in Asymmetric Synthesis

The asymmetric allylboration of carbonyl compounds stands as a cornerstone of modern organic synthesis, providing a reliable and highly predictable method for the construction of chiral homoallylic alcohols. These structural motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents. The seminal work of William R. Roush and his collaborators established the use of tartrate ester-modified allylboronates as exceptionally effective chiral reagents for this transformation.^{[1][2][3]} By employing readily available chiral tartrate esters, such as diisopropyl D-tartrate, as chiral auxiliaries, a high degree of stereocontrol can be achieved in the formation of new carbon-carbon bonds and stereocenters.

This guide provides a detailed protocol for the preparation and application of diisopropyl D-tartrate-modified allylboronates for the asymmetric allylboration of aldehydes, a process widely known as the Roush Asymmetric Allylation.^{[1][4]} We will delve into the mechanistic

underpinnings of the reaction, provide step-by-step experimental procedures, and present representative data to showcase the broad utility of this methodology for researchers in synthetic chemistry and drug development. While the user's topic mentions **Bis(diisopropyl-D-tartrate glycolato)diboron**, the most extensively documented and reliable protocols involve the in situ or separate preparation of the chiral tartrate-modified allyl- or crotylboronate from a suitable tartrate ester and an achiral boron source. This approach offers flexibility and is supported by a wealth of primary literature.

Mechanism and Origin of Stereoselectivity

The remarkable stereoselectivity of the Roush Asymmetric Allylation is rationalized by the Zimmerman-Traxler model for a chair-like six-membered transition state.^[4] The reaction proceeds through the coordination of the aldehyde's carbonyl oxygen to the Lewis acidic boron atom of the chiral allylboronate.

The key factors governing the high levels of asymmetric induction are:

- **Chair-like Transition State:** The aldehyde and the allyl group of the boronate arrange themselves in a highly ordered, chair-like cyclic transition state to minimize steric interactions.
- **Pseudoequatorial Orientation:** The largest substituent on the aldehyde (R group) preferentially occupies a pseudoequatorial position to avoid steric clashes with the tartrate ligand.
- **Influence of the Chiral Tartrate Ligand:** The chiral diisopropyl tartrate ligand creates a sterically and electronically biased environment. Computational studies suggest that an attractive electrostatic interaction between the lone pair of an ester carbonyl oxygen on the tartrate ligand and the Lewis acid-activated aldehyde carbonyl group plays a significant role in stabilizing the favored transition state.^{[5][6]} This interaction further enforces a specific facial approach of the aldehyde.

The choice of the D- or L-tartrate ester dictates the absolute configuration of the newly formed stereocenter. For instance, an allylboronate modified with (R,R)-diisopropyl tartrate will yield the opposite enantiomer of the homoallylic alcohol compared to one modified with (S,S)-diisopropyl tartrate.

Visualizing the Catalytic Cycle

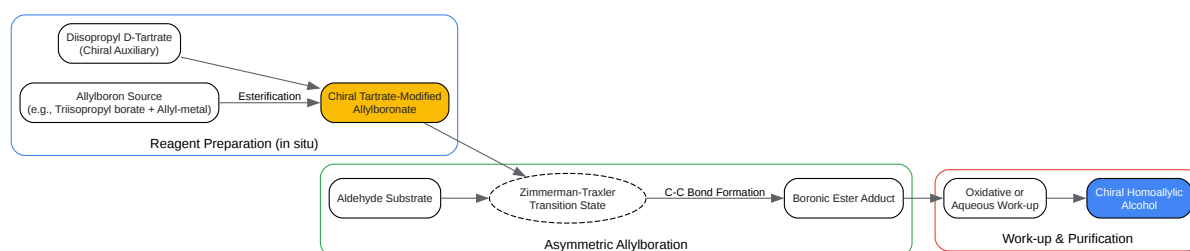


Figure 1: Experimental Workflow

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Caption: Workflow for the Roush Asymmetric Allylboration.

Experimental Protocols

Safety Precautions: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). Organolithium reagents are pyrophoric and must be handled with extreme care. Anhydrous solvents and oven-dried glassware are essential for the success of these reactions.

Protocol 1: Preparation of Diisopropyl D-Tartrate Modified (E)-Crotylboronate

This protocol is adapted from the highly reliable procedure published in *Organic Syntheses*, which details the preparation of the chiral crotylboronating reagent.^[3] This reagent can be prepared and stored as a solution in toluene for subsequent use.

Materials:

- Potassium tert-butoxide (t-BuOK)
- Anhydrous Tetrahydrofuran (THF)
- trans-2-Butene
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Diisopropyl D-(-)-tartrate (D-DIPT)
- 1N Hydrochloric acid (HCl)
- Diethyl ether (Et₂O)
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
- Toluene

Procedure:

- Generation of (E)-Crotylpotassium: To a three-necked, oven-dried flask equipped with a magnetic stir bar, thermometer, and under an argon atmosphere, add t-BuOK (1.0 equiv) and anhydrous THF. Cool the resulting slurry to -78 °C. Condense trans-2-butene (1.2 equiv) into the flask. Add n-BuLi (1.0 equiv) dropwise via syringe pump, maintaining the internal temperature below -65 °C. After the addition, warm the mixture to -45 °C and stir for 30 minutes before re-cooling to -78 °C.
- Formation of the Boronate: To the solution of (E)-crotylpotassium at -78 °C, add triisopropyl borate (1.0 equiv) dropwise, again keeping the internal temperature below -65 °C. Stir the mixture for 30 minutes at -78 °C.
- Esterification with D-DIPT: In a separate flask, prepare a solution of diisopropyl D-tartrate (1.0 equiv) in Et₂O. Rapidly pour the crude boronate reaction mixture into a separatory funnel containing cold 1N HCl saturated with NaCl. Immediately add the D-DIPT solution to the funnel and shake vigorously.

- Work-up and Isolation: Separate the organic layer. Extract the aqueous layer multiple times with Et₂O. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude chiral crotylboronate is typically co-evaporated with toluene and prepared as a stock solution (e.g., 1.0 M in toluene) for use in the allylboration step. The purity and concentration can be assessed by ¹H NMR spectroscopy.

Protocol 2: Asymmetric Allylboration of an Aldehyde

This general procedure is based on the methods developed by Roush for the reaction of tartrate-modified allyl- and crotylboronates with a variety of aldehydes.^{[1][4]}

Materials:

- Aldehyde (1.0 equiv)
- Toluene, anhydrous
- 4 Å Molecular Sieves, powdered and activated
- Solution of Diisopropyl D-Tartrate Modified Allylboronate (prepared in Protocol 1, ~1.2 equiv)
- Saturated aqueous ammonium chloride (NH₄Cl) or water
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To an oven-dried flask containing a magnetic stir bar and activated 4 Å molecular sieves (~250 mg per mmol of aldehyde), add a solution of the aldehyde (1.0 equiv) in anhydrous toluene.

- **Cooling and Reagent Addition:** Cool the mixture to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath. To this cold solution, add the toluene solution of the chiral allylboronate (1.2 equiv) dropwise over several minutes.
- **Reaction Monitoring:** Stir the reaction mixture at $-78\text{ }^{\circ}\text{C}$. The reaction progress can be monitored by thin-layer chromatography (TLC). Typical reaction times range from 1 to 6 hours, depending on the reactivity of the aldehyde.
- **Quenching:** Once the reaction is complete, quench the reaction at $-78\text{ }^{\circ}\text{C}$ by the addition of saturated aqueous NH_4Cl or water.
- **Work-up:** Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure homoallylic alcohol.
- **Characterization:** The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis, or by derivatization with a chiral agent (e.g., Mosher's acid) followed by ^1H or ^{19}F NMR analysis.

Substrate Scope and Performance Data

The diisopropyl tartrate-modified allyl- and crotylboronates exhibit broad applicability, reacting with a wide range of aliphatic, aromatic, and α,β -unsaturated aldehydes to provide the corresponding homoallylic alcohols in good yields and with high levels of stereoselectivity.

Entry	Aldehyde	Reagent Configuration	Product	Yield (%)	Diastereomeric Ratio (dr)	Enantiomeric Excess (% ee)
1	Benzaldehyde	(R,R)-DIPT (E)-Crotyl	anti	85	96:4	86
2	Isobutyraldehyde	(R,R)-DIPT (E)-Crotyl	anti	89	97:3	92
3	Cyclohexanecarboxaldehyde	(R,R)-DIPT (E)-Crotyl	anti	91	>98:2	95
4	Acrolein	(R,R)-DIPT (E)-Crotyl	anti	75	—	87
5	Benzaldehyde	(R,R)-DIPT (Z)-Crotyl	syn	79	>98:2	84
6	Isobutyraldehyde	(R,R)-DIPT (Z)-Crotyl	syn	81	95:5	88

Table 1: Representative results for the asymmetric crotylboration of various aldehydes using diisopropyl D-(-)-tartrate (R,R)-DIPT modified crotylboronates. Data compiled from Roush, W. R. et al. J. Am. Chem. Soc. 1990, 112, 6339–6348.[1][7]

Visualizing the Transition State

Caption: A simplified representation of the favored chair-like transition state. (Note: A generic image placeholder is used; in a real application, a chemical drawing would be inserted).

Conclusion and Field Insights

The Roush Asymmetric Allylation using tartrate-modified boronates is a robust and highly predictable method for the synthesis of chiral homoallylic alcohols. The operational simplicity, the availability of both enantiomers of the tartrate auxiliary, and the consistently high levels of stereocontrol have cemented its place as a go-to method in complex molecule synthesis. For

optimal results, strict control of anhydrous conditions is paramount, as moisture can lead to the decomposition of the boronate reagent and a decrease in enantioselectivity. The use of freshly activated molecular sieves is highly recommended. The choice of solvent can also be critical; while toluene is generally effective for aliphatic aldehydes, THF has been shown to be superior for some aromatic aldehydes.[8] This protocol provides a solid foundation for researchers to leverage the power of asymmetric allylboration in their synthetic endeavors.

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